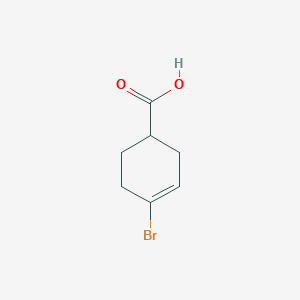
4-Bromocyclohex-3-ene-1-carboxylic acid
Vue d'ensemble
Description
“4-Bromocyclohex-3-ene-1-carboxylic acid” is a chemical compound with the CAS Number: 854722-22-8 . It has a molecular weight of 205.05 . The IUPAC name for this compound is 4-bromo-3-cyclohexene-1-carboxylic acid .
Molecular Structure Analysis
The InChI code for “4-Bromocyclohex-3-ene-1-carboxylic acid” is1S/C7H9BrO2/c8-6-3-1-5(2-4-6)7(9)10/h3,5H,1-2,4H2,(H,9,10) . This code represents the molecular structure of the compound.
Applications De Recherche Scientifique
Crystal Structure Analysis
The crystal structures of 4-bromocamphorenic acids, closely related to 4-Bromocyclohex-3-ene-1-carboxylic acid, have been extensively studied. These studies reveal unique isomorphous organic crystal series and provide insights into physical anomalies associated with these compounds, enhancing our understanding of organic crystallography and material science (Carman et al., 1999).
Bromolactonization and Synthesis
Research has demonstrated the utility of 4-Bromocyclohex-3-ene-1-carboxylic acid derivatives in bromolactonization processes. For instance, the bromolactonization of 4-cyanocyclohex-3-ene-1,1-dicarboxylic acid in water has been shown to proceed effectively, highlighting its role in the synthesis of complex organic compounds (Turjak-Zebić et al., 1986).
Novel Organic Syntheses
The compound has been used in the novel synthesis of bicyclo[3.1.0]hex-2-ene-4-one-1-carboxylic acid and related compounds, showcasing its versatility in organic chemistry and synthesis methodologies (Smissman et al., 1968).
Catalytic Applications
4-Bromocyclohex-3-ene-1-carboxylic acid derivatives have been employed in palladium-catalyzed three-component cyclizations. These cyclizations are crucial for developing complex organic molecules, indicating the compound's significance in catalytic processes (Yoon & Cho, 2015).
Stereochemistry and Epoxidation
Studies have shown the compound's relevance in understanding stereochemistry, as seen in the bromination and epoxidation of related cyclohexene carboxylic acids. These studies contribute to our knowledge of reaction mechanisms and stereochemical outcomes in organic reactions (Bellucci et al., 1972).
Safety And Hazards
Propriétés
IUPAC Name |
4-bromocyclohex-3-ene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrO2/c8-6-3-1-5(2-4-6)7(9)10/h3,5H,1-2,4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQFQSTPXVCBGOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CCC1C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70743098 | |
| Record name | 4-Bromocyclohex-3-ene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromocyclohex-3-ene-1-carboxylic acid | |
CAS RN |
854722-22-8 | |
| Record name | 4-Bromocyclohex-3-ene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



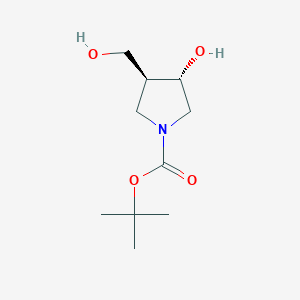
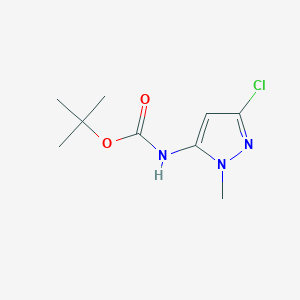
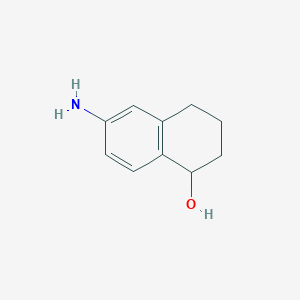
![3-[3-(Dimethylamino)phenyl]propanoic acid hydrochloride](/img/structure/B1374711.png)
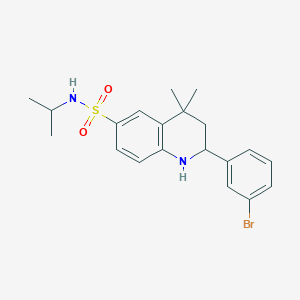

![Benzo[C]isothiazol-7-amine](/img/structure/B1374716.png)
![3-(4-methylbenzoyl)-5H,6H,7H-pyrrolo[1,2-a]imidazol-2-amine](/img/structure/B1374717.png)
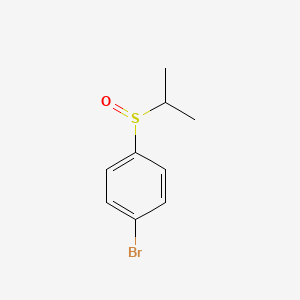
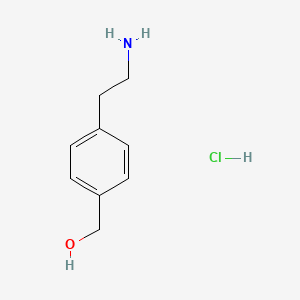
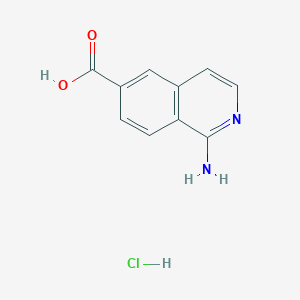
![7-Bromo[1,3]oxazolo[4,5-b]pyridine](/img/structure/B1374723.png)
![[2-(3,5-Dimethylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B1374724.png)
